N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 581076-63-3
VCID: VC20750329
InChI: InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N
Molecular Formula: C20H26N4O
Molecular Weight: 338.4 g/mol

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide

CAS No.: 581076-63-3

Cat. No.: VC20750329

Molecular Formula: C20H26N4O

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide - 581076-63-3

CAS No. 581076-63-3
Molecular Formula C20H26N4O
Molecular Weight 338.4 g/mol
IUPAC Name N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Standard InChI InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25)
Standard InChI Key FXJLDIHKTIMSKR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator